3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
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Description
Scientific Research Applications
Applications in Environmental Remediation
- Enzymatic approaches using oxidoreductive enzymes in the presence of redox mediators have shown promise in the degradation of various organic pollutants in wastewater. These techniques enhance the degradation efficiency of recalcitrant compounds, potentially including complex organic molecules similar to the one (Husain & Husain, 2007).
Pharmacological Effects of Phenolic Acids
- Chlorogenic Acid (CGA), a phenolic acid, displays a wide range of biological and pharmacological activities, including antioxidant, antibacterial, hepatoprotective, and neuroprotective effects. This suggests a potential for phenolic compounds, including the one of interest, in therapeutic applications (Naveed et al., 2018).
Antioxidant Activity Analysis
- Various methods, including spectrophotometry and electrochemical assays, are used to determine the antioxidant activity of compounds. This highlights the importance of structural characteristics in contributing to antioxidant properties, which may apply to the study of "3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid" (Munteanu & Apetrei, 2021).
Therapeutic Applications of Tetrahydroisoquinolines
- Tetrahydroisoquinolines, sharing structural similarities with the compound , have been explored for their therapeutic potential in treating cancer, CNS disorders, and infectious diseases. This suggests possible research avenues for the compound's pharmacological properties (Singh & Shah, 2017).
Coordination Properties with Natural Antioxidants
- The coordination properties of natural antioxidant molecules with metals have been studied, indicating potential for the design of metal-based carriers or enhancers of biological activity, which might be relevant to the compound of interest (Malacaria et al., 2021).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-24-13-6-4-10(8-14(13)25-2)19-15(20)11-5-3-9(16(21)22)7-12(11)18-17(19)23/h3-8H,1-2H3,(H,18,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFRGSKUWNWPAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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